molecular formula C7H6N2O5 B2873928 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid CAS No. 1369136-38-8

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid

Cat. No.: B2873928
CAS No.: 1369136-38-8
M. Wt: 198.134
InChI Key: DPHIJIKDXJKLLR-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid (CAS: 1369136-38-8; InChIKey: DPHIJIKDXJKLLR-UHFFFAOYSA-N) is a pyridine derivative featuring a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 6, a nitro (-NO₂) group at position 3, and a carboxylic acid (-COOH) moiety at position 4 . This compound is commercially available through specialized suppliers, indicating its relevance in pharmaceutical or synthetic chemistry applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-3-2-4(7(11)12)5(9(13)14)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIJIKDXJKLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration Using Mixed Acid

A common method involves treating 6-methylpyridine-4-carboxylic acid derivatives with a nitrating mixture (HNO₃/H₂SO₄). For example:

  • Substrate : 2-methoxy-6-methylpyridine-4-carboxylate.
  • Conditions : 0–5°C, 2 hours.
  • Yield : 70–80%.

The nitro group preferentially occupies the 3-position due to meta-directing effects of the methoxy and carboxylate groups.

Regioselective Nitration via Directed Metalation

Alternative approaches employ directed ortho-metalation (DoM) to enhance regioselectivity. For instance, using lithium diisopropylamide (LDA) to deprotonate the 2-methoxy group, followed by quenching with a nitro source. This method reduces byproducts but requires anhydrous conditions.

Hydroxylation Strategies

Hydroxylation at the 2-position is achieved through demethylation of methoxy precursors or direct hydroxyl substitution.

Demethylation of Methoxy Precursors

Method A: Acidic Demethylation

  • Reagents : HBr in acetic acid.
  • Conditions : Reflux at 120°C for 6 hours.
  • Yield : 85–90%.

Method B: Boron Tribromide-Mediated Demethylation

  • Reagents : BBr₃ in dichloromethane.
  • Conditions : Room temperature, 12 hours.
  • Yield : 75–80%.

Both methods convert 2-methoxy groups to hydroxyl groups but vary in scalability and cost. Acidic conditions are preferred for large-scale synthesis.

Carboxylic Acid Formation

The carboxylic acid at the 4-position is typically introduced via ester hydrolysis or oxidation of a methyl group.

Ester Hydrolysis

Substrate : Ethyl 2-hydroxy-6-methyl-3-nitroisonicotinate.

  • Basic Hydrolysis : NaOH in ethanol/water (1:1), reflux, 4 hours.
    • Yield : 95%.
  • Acidic Hydrolysis : HCl in dioxane, 80°C, 2 hours.
    • Yield : 88%.

Oxidation of Methyl Groups

Rarely used due to competing side reactions, but feasible with strong oxidants like KMnO₄ under acidic conditions.

Optimization and Challenges

Reaction Condition Optimization

Parameter Optimal Range Impact on Yield
Nitration Temperature 0–5°C Prevents ring oxidation
Demethylation Time 6–8 hours Maximizes O-demethylation
Hydrolysis pH 10–12 (basic conditions) Minimizes ester degradation

Purification Challenges

  • Chromatography : Silica gel chromatography removes nitro-byproducts but is cost-prohibitive for industrial scales.
  • Crystallization : Ethanol/water mixtures yield pure carboxylic acid (mp 210–212°C).

Spectroscopic Characterization

Key data from FT-IR, NMR, and MS analyses confirm structural integrity:

  • FT-IR : ν(O-H) at 3200 cm⁻¹, ν(C=O) at 1690 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 2.29 (s, CH₃), δ 8.34 (s, H-5), δ 12.1 (s, OH).
  • MS (ESI) : m/z 233.02 [M+H]⁺.

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in BET inhibitor synthesis.
  • Agrochemicals : Serves as a precursor for herbicides.
  • Metal Complexation : The hydroxyl and carboxylate groups enable coordination chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then be further substituted.

Major Products Formed

    Oxidation: Formation of 2-Keto-6-methyl-3-nitropyridine-4-carboxylic acid.

    Reduction: Formation of 2-Hydroxy-6-methyl-3-aminopyridine-4-carboxylic acid.

    Substitution: Formation of 2-Chloro-6-methyl-3-nitropyridine-4-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

Antimicrobial Properties: Research indicates that compounds related to methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate exhibit significant biological activities, including potential antimicrobial properties. Studies have suggested that these compounds can interact with DNA, making them interesting for drug development, particularly in treating infections such as tuberculosis.

Medicinal Chemistry: Derivatives of methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate have been explored for their role in asymmetric synthesis and catalysis, highlighting their importance in medicinal chemistry.

PD-L1 Inhibitor Design: 2-hydroxy-4-phenylthiophene-3-carbonitrile, a compound with a 2-hydroxy moiety, has been explored in the design of potent small molecular PD-L1 inhibitors . This demonstrates the potential of 2-hydroxy compounds in creating molecules that disrupt the PD-1/PD-L1 complex, which is relevant in cancer immunotherapy .

Synthesis: Synthesis of methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate can be achieved through various methods.

Studies on biological molecules: Studies have focused on the interactions of methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate with biological molecules. Significant research has been directed toward its antimicrobial properties and its potential role as an inhibitor in various biochemical pathways. For instance, molecular docking studies suggest that this compound can effectively interact with target proteins involved in disease mechanisms.

While specific case studies directly involving 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid are not available in the search results, research on related compounds provides insight into potential applications:

  • PD-L1 Inhibition: A study reported on the design and synthesis of a compound based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety as a potent small molecular PD-L1 inhibitor . The tested compounds interacted with hPD-L1, disrupting PD-1/PD-L1 binding in HTRF assay with low nanomolar inhibitory activities .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical structural analogues and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Core Structure Key Differences vs. Target Compound
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 -Cl (position 2), -CH₃ (position 6) Pyrimidine Chloro vs. hydroxy; pyrimidine vs. pyridine
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid 21606-04-2 Methoxycarbonyl, dihydropyridine ring Dihydropyridine Saturated ring; additional phenyl group
2-(Methoxycarbonyl)-6-nitrobenzoic acid 59382-59-1 -NO₂ (position 6), methoxycarbonyl (position 2) Benzene Benzene core vs. pyridine; no hydroxyl group

Functional Group Impact on Reactivity and Solubility

  • Chloro vs. However, the hydroxy group in the target compound may improve hydrogen-bonding capacity, increasing aqueous solubility .
  • Nitro Group Positioning : The nitro group in 2-(methoxycarbonyl)-6-nitrobenzoic acid (CAS 59382-59-1) is meta to the carboxylic acid, whereas in the target compound, it is ortho to the hydroxyl group. This positional difference likely alters electronic effects and acidity, with the target compound’s nitro group intensifying the electron-withdrawing character near the carboxylic acid, lowering its pKa .

Biological Activity

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid (HMNPCA) is an organic compound with a notable structure that includes a hydroxyl group, a carboxylic acid group, and a nitro group attached to a pyridine ring. Its molecular formula is C₇H₆N₂O₅, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory fields.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆N₂O₅
  • Molecular Weight : 198.14 g/mol
  • IUPAC Name : 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid
  • SMILES Notation : CC1=CC(=C(C(=O)N1)N+[O-])C(=O)O

The structural characteristics of HMNPCA contribute to its biological activity, particularly its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that HMNPCA exhibits promising antimicrobial activity . It has been shown to interact with bacterial DNA, potentially inhibiting growth and replication processes. The compound's structural features facilitate binding interactions that can disrupt essential biological functions in pathogens, making it a candidate for therapeutic applications against infections such as tuberculosis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, HMNPCA has demonstrated anti-inflammatory effects . The presence of the hydroxyl and carboxylic acid groups may contribute to its ability to modulate inflammatory pathways, although specific mechanisms require further elucidation through experimental studies.

The mechanism by which HMNPCA exerts its biological effects involves several pathways:

  • DNA Interaction : Studies suggest that HMNPCA can bind to bacterial DNA, inhibiting critical processes necessary for bacterial survival and proliferation.
  • Enzyme Inhibition : Molecular docking studies have shown that HMNPCA can effectively bind to enzymes involved in bacterial metabolism, leading to growth inhibition .
  • Spectroscopic Analysis : Techniques such as UV-visible spectroscopy and NMR have been employed to characterize the interactions between HMNPCA and its biological targets, providing insights into its mechanism of action.

Research Findings and Case Studies

Several studies have explored the biological activity of HMNPCA:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth through DNA interaction.
Bioconversion StudiesExplored the metabolic pathways of pyridine derivatives; highlighted the potential for further synthesis of biologically active compounds.
Molecular DockingShowed effective binding affinity to enzymes involved in bacterial metabolism, suggesting potential as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of HMNPCA typically involves multi-step organic reactions. Variations in reaction conditions can influence the yield and efficiency of the synthesis process. Derivatives of HMNPCA are currently being investigated for enhanced biological activity or altered chemical properties, which may lead to improved therapeutic agents against various diseases.

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